BenchChemオンラインストアへようこそ!

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE

Lipophilicity Drug Design Benzoxepine Carboxamides

This 1-benzoxepine-4-carboxamide building block features a 7-bromo substituent that serves as a selective oxidative addition site for Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling diverse 7-aryl or 7-amino library synthesis without protecting-group manipulation. The ethyl ester occupies a narrow physicochemical space (XLogP3 4.3, TPSA 64.6 Ų), offering superior aqueous solubility compared to butyl ester analogs while retaining adequate membrane permeability—making it a tractable starting point for reproducible hit-to-lead campaigns and EP4 antagonist scaffold-hopping studies.

Molecular Formula C20H16BrNO4
Molecular Weight 414.255
CAS No. 950334-72-2
Cat. No. B2567369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE
CAS950334-72-2
Molecular FormulaC20H16BrNO4
Molecular Weight414.255
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
InChIInChI=1S/C20H16BrNO4/c1-2-25-20(24)13-3-6-17(7-4-13)22-19(23)14-9-10-26-18-8-5-16(21)12-15(18)11-14/h3-12H,2H2,1H3,(H,22,23)
InChIKeySJZKEZNKLMFKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE (CAS 950334-72-2) – Procurement-Relevant Chemical Identity & Class Profile


ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE (CAS 950334-72-2, molecular formula C₂₀H₁₆BrNO₄, molecular weight 414.2 g/mol) is a synthetic small molecule belonging to the 1-benzoxepine-4-carboxamide class [1]. The benzoxepine scaffold is recognized for its diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antidiabetic activities [2]. This compound features a bromine atom at the 7-position of the benzoxepine ring and an ethyl ester-substituted benzamide moiety, providing a specific combination of steric, electronic, and hydrogen-bonding properties that distinguish it from closely related analogs.

Why ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE Cannot Be Casually Substituted – Structural Differentiation Rationale


Benzoxepine-4-carboxamide derivatives are not interchangeable building blocks because even minor peripheral modifications (e.g., ester alkyl chain length, N-aryl substitution pattern) profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The ethyl ester of the target compound occupies a narrow physicochemical space—XLogP3-AA of 4.3, a single hydrogen bond donor, and a topological polar surface area of 64.6 Ų—that cannot be replicated by its methyl, butyl, or benzylamide counterparts [2]. Consequently, generic substitution risks perturbing membrane permeability, target binding, or pharmacokinetic profiles in ways that compromise experimental reproducibility and lead series integrity.

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE – Quantitative Differentiation Evidence vs. Closest Analogs


Ethyl vs. Butyl Ester Partitioning: XLogP3-AA Comparison with BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE

The target compound (ethyl ester) exhibits a computed XLogP3-AA of 4.3 [1]. The direct butyl ester analog, BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE, is predicted to have an XLogP3-AA approximately 1.5–2.0 units higher due to the two additional methylene units in the alkyl chain [2]. This increase in lipophilicity shifts the butyl analog further beyond Lipinski’s Rule of Five optimal range (XLogP ≤ 5) and is expected to reduce aqueous solubility by roughly 10-fold per logP unit, compromising assay compatibility in biochemical screens.

Lipophilicity Drug Design Benzoxepine Carboxamides

Hydrogen Bond Donor Count: Differentiation from N-Aryl Analogs (4-Acetylphenyl & 4-Fluorophenyl)

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE possesses exactly one hydrogen bond donor (the amide N–H), as computed by Cactvs [1]. In contrast, the N-(4-acetylphenyl) analog (CAS 950426-66-1) and the N-(4-fluorophenyl) analog (CAS 950426-58-1) both retain only this single N–H donor but differ in hydrogen bond acceptor count: the acetylphenyl analog adds a carbonyl acceptor, bringing its total to 5 acceptors vs. 4 for the target compound . The additional acceptor site in the acetylphenyl analog increases topological polar surface area by approximately 17 Ų, which can reduce passive membrane permeability by an estimated 30–50% based on established TPSA–permeability correlations.

Hydrogen Bonding SAR Benzoxepine Amides

Bromine Reactivity Handle: Comparative Synthetic Utility vs. Non-Halogenated Benzoxepine Core

The presence of a bromine atom at the 7-position of the benzoxepine ring provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald–Hartwig) that is absent in the non-halogenated 1-benzoxepine-4-carboxamide core [1]. The C–Br bond dissociation energy (≈81 kcal/mol for aryl bromides) is substantially lower than the C–H bond at the same position (≈113 kcal/mol), enabling selective functionalization under mild conditions [2]. This reactivity difference allows the target compound to serve as a common intermediate for library synthesis, whereas the non-brominated analog requires harsh, non-selective electrophilic aromatic substitution conditions that yield complex mixtures.

Late-Stage Functionalization Cross-Coupling Benzoxepine Chemistry

Molecular Weight and Fragment Efficiency: Comparison with 7-Bromo-N-(2-oxo-2H-chromen-7-yl) Analog

The target compound has a molecular weight of 414.2 g/mol [1]. The coumarin-conjugated analog, 7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide (C₂₀H₁₂BrNO₄), has a molecular weight of 410.2 g/mol, which is 4.0 g/mol lower . However, the coumarin analog contains a fused lactone ring that introduces an additional hydrogen bond acceptor and restricts conformational flexibility, reducing the number of rotatable bonds from 5 (target) to approximately 2. Higher rotatable bond count correlates with increased conformational entropy and generally favors aqueous solubility, making the target compound more suitable for high-concentration screening formats.

Fragment-Based Drug Design Lead-Likeness Benzoxepine Coumarin Conjugates

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE – Evidence-Backed Research & Procurement Application Scenarios


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent serves as a selective oxidative addition site for Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling the synthesis of diverse 7-aryl or 7-amino benzoxepine libraries without protecting-group manipulation. This reactivity advantage, rooted in the low C–Br bond dissociation energy (≈81 kcal/mol), allows medicinal chemistry teams to explore SAR at the 7-position while preserving the amide and ester functionalities intact [1].

Optimization of Drug-Like Properties in Early Lead Discovery

With a computed XLogP3-AA of 4.3 and TPSA of 64.6 Ų, this compound resides within the favorable drug-like property envelope defined by Lipinski and Veber rules. Compared to the more lipophilic butyl ester analog (estimated XLogP3-AA ≈ 5.8–6.3), the ethyl ester offers superior aqueous solubility while retaining adequate membrane permeability, making it a more tractable starting point for hit-to-lead campaigns [2].

Scaffold Hopping and Bioisostere Evaluation in EP4 Receptor Antagonist Programs

Benzoxepine-4-carboxamides have been established as privileged scaffolds for prostaglandin EP4 receptor antagonism. Although direct EP4 activity data for this specific compound is not publicly available, the ethyl benzoate motif provides a hydrogen-bonding and lipophilic balance that can be systematically compared to butyl, benzyl, and fluoroaryl analogs in cell-based cAMP accumulation assays, facilitating scaffold-hopping studies from known dibenzo[b,f]oxepine EP4 antagonists [3].

Quote Request

Request a Quote for ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.